molecular formula C12H9BrN2O B587973 2-(2-Amino-5-bromobenzoyl)pyridine-d4 CAS No. 1246820-98-3

2-(2-Amino-5-bromobenzoyl)pyridine-d4

Cat. No.: B587973
CAS No.: 1246820-98-3
M. Wt: 281.145
InChI Key: KHVZPFKJBLTYCC-VTBMLFEUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-5-bromobenzoyl)pyridine-d4 is an organic compound with the molecular formula C12H9BrN2O. It is a derivative of pyridine and benzoyl, containing both an amino group and a bromine atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It’s a deuterated compound, which means it contains the heavy isotope of hydrogen, deuterium . Deuterated compounds are often used in drug design to modify the drug’s metabolic stability and pharmacokinetics.

Biochemical Pathways

As a biochemical used in proteomics research , it may be involved in various biochemical reactions and pathways.

Result of Action

As a compound used in proteomics research , it may have diverse effects depending on the specific proteins or enzymes it interacts with.

Preparation Methods

The synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine-d4 typically involves the reaction of 2-amino-5-bromobenzoic acid with pyridine under basic conditions to form an intermediate. This intermediate is then treated under acidic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(2-Amino-5-bromobenzoyl)pyridine-d4 undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and alkynes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Amino-5-bromobenzoyl)pyridine-d4 has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(2-Amino-5-bromobenzoyl)pyridine-d4 is unique due to its combination of an amino group and a bromine atom on the benzoyl-pyridine structure. Similar compounds include:

These similar compounds have different chemical properties and applications, highlighting the uniqueness of this compound in scientific research.

Properties

IUPAC Name

(2-amino-5-bromophenyl)-(3,4,5,6-tetradeuteriopyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H,14H2/i1D,2D,3D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVZPFKJBLTYCC-VTBMLFEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])C(=O)C2=C(C=CC(=C2)Br)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.